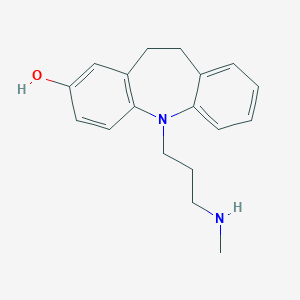

2-Hydroxydesipramine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBOLMRGMDGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173467 | |

| Record name | 2-Hydroxydesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-15-7 | |

| Record name | 2-Hydroxydesipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYDESIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1Y07E90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of 2 Hydroxydesipramine

Enzymatic Formation of 2-Hydroxydesipramine from Desipramine (B1205290)

The primary route for the formation of this compound involves the enzymatic modification of desipramine, predominantly through hydroxylation reactions catalyzed by the cytochrome P450 system in the liver. ontosight.aiontosight.ainih.gov

Primary Role of Cytochrome P450 Isozymes: CYP2D6 as a Major Contributor

Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the 2-hydroxylation of desipramine, leading to the formation of this compound. ontosight.aidrugbank.comoup.compharmgkb.orgnih.gov This metabolic step is a major determinant of desipramine clearance and exhibits significant genetic polymorphism, leading to considerable interindividual variability in plasma concentrations of both desipramine and this compound. ontosight.ainih.govmedicinesinformation.co.nznih.gov Studies have shown a significantly higher ratio of desipramine to this compound in individuals with two mutated CYP2D6 alleles compared to those with no or one mutated allele, highlighting the critical role of CYP2D6 activity in this conversion. nih.gov

Data illustrating the impact of CYP2D6 genotype on the desipramine/2-hydroxydesipramine ratio:

| CYP2D6 Genotype | Desipramine/2-Hydroxydesipramine Ratio (Mean ± SD) |

| No mutated alleles | 2.02 ± 0.59 nih.gov |

| One mutated allele | 2.00 ± 0.64 nih.gov |

| Two mutated alleles | 4.39 ± 0.36 nih.gov |

Specific Hydroxylation and N-Demethylation Reactions in Formation

The formation of this compound from desipramine specifically involves hydroxylation at the 2-position of the dibenzazepine (B1670418) ring structure of desipramine. ontosight.aidrugbank.comoup.compharmgkb.orgdrugbank.com Desipramine itself is primarily formed from imipramine (B1671792) through N-demethylation reactions, catalyzed by enzymes including CYP2C19, CYP1A2, and CYP3A4. oup.compharmgkb.orgontosight.ai Therefore, while N-demethylation is a step in the metabolic pathway leading to desipramine, the subsequent formation of this compound from desipramine is predominantly a hydroxylation reaction. In the broader metabolic scheme starting from imipramine, the formation of this compound can occur via two pathways: N-demethylation of imipramine to desipramine followed by 2-hydroxylation of desipramine, or 2-hydroxylation of imipramine followed by N-demethylation of 2-hydroxyimipramine (B23145). The former pathway, via desipramine, is considered the preferred route for this compound formation from imipramine. nih.gov

Subsequent Metabolic Transformations of this compound

Following its formation, this compound undergoes further metabolic transformations, primarily to facilitate its elimination from the body.

Glucuronidation and Conjugation Processes

A major subsequent metabolic step for this compound is conjugation with glucuronic acid, a process known as glucuronidation. ontosight.aipharmgkb.org This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of this compound, thereby promoting its excretion, mainly via the kidneys. ontosight.aipharmgkb.org The resulting conjugate is this compound glucuronide. ontosight.aidrugbank.comhmdb.capharmgkb.orgnih.govscbt.comncats.io Glucuronide conjugation is a significant pathway for the elimination of hydroxylated metabolites of tricyclic antidepressants. pharmgkb.org

Formation of Other Downstream Metabolites

While glucuronidation is a primary pathway for the further metabolism of this compound, other downstream metabolic transformations may also occur. However, the scientific literature primarily emphasizes glucuronidation as the key subsequent step for this compound elimination. Alternative metabolic pathways for desipramine, such as 10-hydroxylation and further demethylation to didesipramine, exist but generally result in very low plasma concentrations of these metabolites at therapeutic doses. nih.gov While this compound can be considered an "active" metabolite retaining some pharmacological activity, its subsequent metabolism primarily focuses on increasing its polarity for excretion rather than conversion to other major active species. ontosight.aidrugbank.comnih.gov

Inter-individual Variability in this compound Metabolism

Significant inter-individual variability exists in the metabolism of desipramine and, consequently, the formation of this compound. This variability is largely attributed to genetic and demographic factors. pharmgkb.orgmedicinesinformation.co.nzresearchgate.net

Genetic Polymorphism of CYP2D6 and its Influence on Metabolic Ratios

The CYP2D6 enzyme exhibits considerable genetic polymorphism, with numerous alleles and sub-variants identified. researchgate.net These genetic variations can lead to different levels of enzyme activity, ranging from no function to increased function. researchgate.netnih.gov The CYP2D6 polymorphism significantly influences the metabolic ratio of desipramine to this compound. nih.gov Individuals with reduced or absent CYP2D6 activity metabolize desipramine more slowly, leading to higher plasma concentrations of desipramine and lower concentrations of this compound. medicinesinformation.co.nzmims.com Conversely, individuals with increased CYP2D6 activity metabolize desipramine more rapidly.

Phenotypic Classification (e.g., Poor, Intermediate, Extensive, Ultrarapid Metabolizers)

Based on their CYP2D6 genotype and resulting enzyme activity, individuals are typically classified into distinct metabolic phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). researchgate.netnih.govcincinnatichildrens.org

Poor Metabolizers (PMs): Individuals with little to no functional CYP2D6 enzyme activity, often carrying two non-functional alleles. nih.govcincinnatichildrens.org They exhibit significantly impaired metabolism of desipramine, leading to elevated plasma levels. medicinesinformation.co.nzmims.com

Intermediate Metabolizers (IMs): Individuals with reduced CYP2D6 activity, typically having one functional and one non-functional allele, or two reduced-function alleles. cincinnatichildrens.org

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 enzyme activity, representing the most common phenotype in many populations. nih.govcincinnatichildrens.org They typically have two functional alleles. units.itnih.gov

Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 activity, often due to the presence of multiple functional gene copies. nih.govcincinnatichildrens.orgresearchgate.net They metabolize desipramine very rapidly.

The prevalence of these phenotypes varies among different ethnic populations. For instance, the poor metabolizer phenotype is less frequent in some Asian populations compared to Caucasians, while certain reduced-function alleles like CYP2D6*10 are more prevalent in Asians. researchgate.net

Data on the relationship between CYP2D6 phenotype and desipramine/2-hydroxydesipramine levels highlights the impact of this polymorphism. Studies have shown a significant correlation between CYP2D6 metabolic ratio (often determined using probe drugs like dextromethorphan) and steady-state plasma levels of desipramine. nih.gov

Impact of Age and Other Demographic Factors on Metabolite Levels

Beyond genetic factors, demographic variables such as age can also influence desipramine metabolism and, consequently, this compound levels. researchgate.net While some studies in rats suggested that 2-hydroxylation activities of imipramine and desipramine did not show a marked alteration with age, human data indicates that older patients may have reduced clearance of polar metabolites, potentially increasing the risk of toxicity. researchgate.netnih.gov Further research is needed to fully elucidate the specific impact of age and other demographic factors on this compound levels in humans.

Cross-Substrate Metabolism: Formation of this compound from Imipramine

As mentioned earlier, this compound is a metabolite of desipramine, which is itself a metabolite of imipramine. This represents a cross-substrate metabolic pathway where imipramine is sequentially metabolized to desipramine, which is then hydroxylated to form this compound. oup.comdrugbank.comontosight.ai Imipramine undergoes N-demethylation to desipramine primarily by CYP2C19, CYP1A2, and CYP3A4. oup.comdrugbank.com Both imipramine and desipramine are substrates for hydroxylation by CYP2D6, leading to the formation of 2-hydroxyimipramine and this compound, respectively. oup.comdrugbank.com This demonstrates that this compound formation is intrinsically linked to the metabolism of its parent compound, imipramine.

Here is a table summarizing some key data points related to the metabolism:

| Compound | Primary Metabolic Pathway(s) | Key Enzyme(s) Involved | Metabolites Formed |

| Imipramine | N-demethylation, Hydroxylation, Glucuronidation | CYP2C19 (major), CYP1A2, CYP3A4, CYP2D6 | Desipramine, 2-hydroxyimipramine, Glucuronide conjugates |

| Desipramine | Hydroxylation, Demethylation, Glucuronidation | CYP2D6 (major), CYP1A2 (minor) | This compound, Didesmethylimipramine, Glucuronide conjugates |

| This compound | Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) (?) | Glucuronide conjugates |

Note: Enzyme involvement for this compound glucuronidation is inferred based on typical metabolic pathways for hydroxylated compounds and requires specific literature confirmation.

Detailed research findings underscore the complexity of these pathways and the significant impact of genetic variations on individual metabolic capacity. For example, the plasma metabolic ratio of desipramine/imipramine has been shown to differentiate between CYP2D6 extensive and poor metabolizers. oup.com

Pharmacological Activity and Receptor Interactions of 2 Hydroxydesipramine

Monoamine Neurotransmitter Reuptake Inhibition Profile

The therapeutic actions of many TCAs, including desipramine (B1205290), are largely attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, specifically noradrenaline (norepinephrine) and serotonin (B10506) (5-hydroxytryptamine), from the synaptic cleft. drugbank.comnih.gov This inhibition leads to elevated concentrations of these neurotransmitters in the synapse, thereby enhancing neurotransmission. ontosight.ai 2-Hydroxydesipramine is understood to retain some degree of this amine reuptake inhibitory capacity. drugbank.comnih.gov

Noradrenaline Reuptake Inhibition Potency and Selectivity

Desipramine is characterized by a more potent inhibitory effect on noradrenaline reuptake compared to its effect on serotonin reuptake. drugbank.comontosight.ainih.gov While this compound is thought to maintain some amine reuptake inhibition, its specific potency and selectivity for the noradrenaline transporter relative to desipramine are areas of scientific investigation. drugbank.comnih.gov Research in animal models suggests that while desipramine exhibits a high selectivity for the norepinephrine (B1679862) transporter over the serotonin transporter, a related metabolite, desmethyldesipramine, shows a different pattern in rats, demonstrating greater selectivity for the serotonin transporter. nih.gov Despite these differences in related compounds or different species, some evidence from animal studies suggests that this compound may possess activity similar to that of the parent compound, though it is not definitively established which is more pharmacologically active in humans. medicinesinformation.co.nz

Serotonin Reuptake Inhibition Characteristics

In contrast to its more pronounced effect on noradrenaline, desipramine inhibits serotonin reuptake to a lesser extent. drugbank.comontosight.ainih.gov The activity of this compound at the serotonin transporter is also a relevant aspect of its pharmacological profile as an active metabolite. While studies on a structurally related metabolite in rats indicate notable affinity for the serotonin transporter, further research is necessary to fully delineate the serotonin reuptake inhibition characteristics of this compound in humans and to compare its potency directly with desipramine. nih.gov

Affinities for Neurotransmitter Receptors and Other Binding Sites

Muscarinic Cholinergic Receptor Interactions

Table 1: Summary of Pharmacological Activities

| Activity | This compound | Desipramine | Notes |

| Noradrenaline Reuptake Inhibition | Thought to retain some inhibitory activity. drugbank.comnih.gov | Potent inhibitor. drugbank.comontosight.ainih.gov | Primary mechanism for desipramine. ontosight.ai |

| Serotonin Reuptake Inhibition | Activity less characterized, potential contribution. nih.gov | Inhibits to a lesser extent than noradrenaline. drugbank.comontosight.ainih.gov | Selectivity may differ for the metabolite. nih.gov |

| Alpha-1 Adrenergic Receptor | Potential interaction. regulations.gov | Antagonist. drugbank.comnih.gov | Contributes to side effects like hypotension. drugbank.comnih.gov |

| Beta-Adrenergic Receptor | Less characterized. | Down-regulates with chronic use. drugbank.comnih.gov | Implicated in long-term effects. drugbank.comnih.gov |

| Muscarinic Receptors | Affinity noted. karger.com | Possesses minor anticholinergic activity. drugbank.comnih.govstanford.edu | Contributes to anticholinergic side effects. drugbank.comnih.gov |

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2C)

While desipramine is primarily a norepinephrine reuptake inhibitor, its metabolites, including this compound, can have varying affinities for different receptors. Research indicates that desmethyldesipramine, another active metabolite of desipramine (sometimes referred to interchangeably with this compound in some contexts or studies may be referring to different metabolites), shows a greater selectivity for the serotonin transporter compared to the norepinephrine transporter in rats nih.gov. This contrasts with desipramine's higher selectivity for the norepinephrine transporter nih.gov. Studies examining the binding of antidepressants and their metabolites to human brain receptors, including serotonergic receptors like 5-HT1A and 5-HT2C, provide insights into their potential interactions researchgate.net. Some tricyclic antidepressants and their metabolites have shown affinity for 5-HT2 receptors researchgate.net. However, specific detailed data on the affinity of this compound for 5-HT1A and 5-HT2C receptors were not extensively available in the search results. Some sources suggest that desipramine and its metabolites may sensitize post-synaptic serotonergic receptors with chronic use, contributing to increased serotonergic neurotransmission nih.govdrugbank.com.

Contribution of this compound to the Overall Pharmacodynamic Effects of Desipramine

The relative plasma concentrations of desipramine and this compound can influence their respective contributions. Studies in rats have shown that while desipramine concentrations may be higher initially after administration, the concentrations of desmethyldesipramine (potentially referring to this compound or a related metabolite) can become similar to desipramine concentrations over time, suggesting a notable contribution to the pharmacological effect, particularly concerning serotonin transporter inhibition nih.gov.

Based on comparative in vitro potency values and free concentration values, it has been estimated that this compound may have about 40% of the in vivo potency of desipramine researchgate.net. This indicates that this compound is not merely an inactive byproduct but actively contributes to the therapeutic effects of desipramine, potentially by influencing serotonin reuptake or other mechanisms researchgate.netnih.gov.

Here is a table summarizing some of the receptor interactions and transporter affinities discussed, noting that specific data for this compound on all receptors were not uniformly available in the search results:

| Compound | Primary Mechanism | Serotonin Transporter (SERT) Affinity | Norepinephrine Transporter (NET) Affinity | 5-HT1A Receptor Interaction | 5-HT2C Receptor Interaction | Dopamine D2 Receptor Binding |

| Desipramine | Potent NET inhibitor, weaker SERT inhibitor nih.govdrugbank.com | Lower affinity nih.gov | Higher affinity nih.gov | Sensitization (chronic) nih.gov | Sensitization (chronic) nih.gov | Limited specific data |

| This compound | Active metabolite nih.govdrugbank.compharmgkb.org | May have notable affinity researchgate.netnih.gov | Contributes to inhibition researchgate.net | Not specified | Not specified | Limited specific data |

| Desmethyldesipramine* | Active metabolite nih.gov | Higher selectivity (in rats) nih.gov | Lower selectivity (in rats) nih.gov | Not specified | Not specified | Not specified |

*Note: Desmethyldesipramine is sometimes discussed in similar contexts to this compound as an active metabolite, and some studies may use these terms interchangeably or refer to different specific metabolites. The data presented for desmethyldesipramine is based on findings in rats nih.gov.

Pharmacokinetics and Disposition of 2 Hydroxydesipramine

Absorption and Bioavailability Considerations

Distribution Characteristics in Biological Compartments

The distribution of 2-hydroxydesipramine within the body is influenced by its physicochemical properties and its formation site (primarily the liver). While desipramine (B1205290) is known to be widely distributed with a large volume of distribution unboundmedicine.comnih.gov, detailed quantitative distribution data specifically for this compound in various human biological compartments is less extensively documented.

Plasma Concentration Profiles and Steady-State Kinetics

Following the administration of desipramine, this compound appears in plasma. Studies have shown that the area under the concentration-time curve for this compound can be a substantial fraction of that for desipramine, ranging from 51% to 94% in healthy volunteers after a single oral dose of desipramine. nih.gov This indicates considerable production of the metabolite.

Plasma concentrations of this compound are often lower than those of the parent desipramine at steady-state, although in some cases, particularly in certain patient populations or metabolic phenotypes, the concentration of this compound can be significant and may even be the predominant compound in plasma. nih.govnih.gov Steady-state concentrations of desipramine and its metabolites, including this compound, are typically achieved within approximately one week of consistent dosing. medicinesinformation.co.nz

The substantial production of this compound suggests that accumulation will occur following multiple dosing of desipramine. nih.gov Studies have also noted that this compound plasma concentrations have been less extensively studied compared to the parent compound, but available data suggest a poor correlation between its plasma concentration and clinical effect. medicinesinformation.co.nzmedicinesinformation.co.nz

Tissue Distribution and Brain Penetration

Information regarding the tissue distribution of this compound is limited. While desipramine is widely distributed and known to accumulate in tissues unboundmedicine.comnih.gov, the distribution of its hydroxylated metabolite appears to differ. An older study in rats suggested that this compound did not enter the brain, in contrast to desipramine which showed relatively even distribution throughout the brain tissue. researchgate.net Another study in pregnant rats detected this compound in occasional fetal tissue samples following maternal imipramine (B1671792) administration (which is metabolized to desipramine and then this compound). nih.gov More comprehensive data on this compound tissue distribution and brain penetration in humans is needed for a complete understanding.

Binding to Plasma Proteins

Desipramine is known to be extensively bound to plasma proteins, with reported binding ranging from 73% to 92%. drugbank.comunboundmedicine.comnih.govunboundmedicine.com While some sources mention similar plasma concentration results for this compound compared to the parent compound medicinesinformation.co.nzmedicinesinformation.co.nz, specific quantitative data on the plasma protein binding percentage of this compound is not widely available in the examined literature. Protein binding is a critical factor influencing the volume of distribution and clearance of a compound, as only the unbound fraction is generally available for distribution into tissues and elimination.

Elimination and Clearance Mechanisms

The primary route of elimination for this compound is through further metabolism and subsequent excretion. As a hydroxylated metabolite, it is a substrate for further biotransformation, notably glucuronidation. drugbank.comontosight.ai This conjugation makes the metabolite more polar and water-soluble, facilitating its excretion from the body. The hepatic metabolism of desipramine to this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and, to a lesser extent, CYP1A2. drugbank.commedicinesinformation.co.nzunboundmedicine.commims.comnih.gov The subsequent glucuronidation of this compound occurs in the liver. ontosight.ai

Renal Excretion Pathways

This compound, particularly in its glucuronidated form, is primarily eliminated via renal excretion. medicinesinformation.co.nzontosight.ai The glucuronide conjugate of this compound is significantly more water-soluble than the unconjugated metabolite, which enhances its excretion in the urine. ontosight.ai While desipramine itself is excreted in the urine, primarily as metabolites (approximately 70% of the dose) drugbank.commims.com, a substantial proportion of the renally excreted material consists of conjugated metabolites like this compound glucuronide. ontosight.ai Renal clearance is a major pathway for the removal of this compound from systemic circulation, and dose adjustment may be required in individuals with renal impairment due to the reliance on this route for elimination. medicinesinformation.co.nz

Pharmacokinetic Data Summary (Derived from Desipramine Studies)

| Parameter | Value (for this compound, where available) | Notes | Source |

| Formation from Desipramine | Yes (via CYP2D6, CYP1A2) | Major metabolic pathway of desipramine | drugbank.commedicinesinformation.co.nznih.gov |

| Half-life (Elimination) | ~22 hours | Reported for the metabolite | medicinesinformation.co.nz |

| Plasma Concentration (relative to DMI) | 51% to 94% of DMI AUC (single dose) | Can be significant, sometimes predominant at steady-state | nih.govnih.govnih.gov |

| Protein Binding | Not explicitly quantified for 2-OH-DMI | Desipramine is 73-92% bound; potential for similar binding is implied | drugbank.commedicinesinformation.co.nzunboundmedicine.comnih.govmedicinesinformation.co.nz |

| Brain Penetration | Limited/Possibly Low | Suggested not to enter brain in rats | researchgate.net |

| Primary Elimination Pathway | Metabolism (Glucuronidation), Renal Excretion | Excreted primarily as glucuronide conjugate in urine | drugbank.commedicinesinformation.co.nzontosight.ai |

Note: Data for this compound is often reported in studies of desipramine pharmacokinetics.

The pharmacokinetics of this compound are closely linked to the metabolism of its parent compound, desipramine. Following the administration of desipramine, this compound is formed primarily through hepatic metabolism. ontosight.aiontosight.aiontosight.ai This metabolite is considered active and is thought to retain some amine reuptake inhibition properties. drugbank.com

Studies in healthy volunteers have shown the early appearance of this compound in plasma, with relatively high peak concentrations, suggesting that pre-systemic elimination of desipramine partly occurs through the formation of this compound. nih.gov The area under the concentration-time curve (AUC) for this compound can be substantial, ranging from 51% to 94% of that for desipramine, indicating significant production of this metabolite. nih.gov

The disposition of this compound involves further metabolism, including glucuronidation, which increases its water solubility and facilitates renal excretion. ontosight.ai

Role of Hepatic Clearance

Hepatic metabolism plays a crucial role in the formation and subsequent clearance of this compound. Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the major enzyme responsible for the formation of this compound. ontosight.aiontosight.aidrugbank.com CYP1A2 also contributes to a lesser extent. drugbank.com

The 2-hydroxylation metabolic pathway of desipramine is under genetic control, leading to significant inter-individual variability in the rate of metabolism. drugbank.commedicinesinformation.co.nzunboundmedicine.com Individuals with reduced CYP2D6 activity (poor metabolizers) may exhibit higher plasma concentrations of desipramine and potentially altered ratios of this compound to desipramine compared to extensive or ultra-rapid metabolizers. ontosight.aimedicinesinformation.co.nzunboundmedicine.com

Further metabolism of this compound, such as glucuronidation, also occurs in the liver, preparing the metabolite for elimination. ontosight.ai

Half-Life Dynamics

The half-life of this compound is a key aspect of its pharmacokinetic profile. Research indicates that this compound has an elimination half-life. One study reported a half-life of 22 hours for this compound. medicinesinformation.co.nz The half-life of desipramine itself is reported to be between 7 and 60+ hours, or typically 12-27 hours. drugbank.commedicinesinformation.co.nzunboundmedicine.com The substantial production and half-life of this compound suggest that it can accumulate upon multiple dosing of desipramine. nih.gov

While the half-life of this compound has been studied, there is less extensive data compared to the parent compound, desipramine. medicinesinformation.co.nz

Accumulation Kinetics upon Chronic Desipramine Administration

Upon chronic administration of desipramine, the accumulation kinetics of both desipramine and its metabolite, this compound, become relevant. Due to its substantial production during first-pass metabolism and its half-life, this compound is expected to accumulate following multiple doses of desipramine. nih.gov

Studies have shown that under steady-state conditions during chronic desipramine treatment, the concentration of unconjugated this compound in plasma is often a significant fraction of the desipramine concentration, in some cases even becoming the predominant compound. researchgate.net

The accumulation of this compound can be influenced by factors affecting its formation and elimination, including the genetic polymorphism of CYP2D6 and renal function, as the hydroxylated metabolites are primarily eliminated by the kidneys. medicinesinformation.co.nzrxlist.com Reduced renal function, which can occur with aging, may lead to increased ratios of this compound to desipramine. rxlist.com

While specific data tables detailing the accumulation kinetics of this compound upon chronic desipramine administration across various populations or dosages were not consistently available in the search results, the pharmacokinetic properties, particularly its formation rate and half-life, strongly support its accumulation upon repeated dosing of desipramine.

Clinical Relevance and Therapeutic Implications of 2 Hydroxydesipramine

Relationship between 2-Hydroxydesipramine Plasma Concentrations and Clinical Outcome

The relationship between plasma concentrations of this compound and clinical outcomes in patients treated with desipramine (B1205290) has been the subject of several investigations, yielding somewhat inconsistent findings.

Correlation with Antidepressant Efficacy

Studies examining the direct correlation between this compound plasma levels and antidepressant efficacy have produced varied results. Some research indicates no significant correlation between the plasma concentrations of this compound and therapeutic response in depressed patients nih.govnih.govnih.govpharmgkb.org. In these instances, the concentration of the parent drug, desipramine, was sometimes found to be related to response nih.gov.

However, one study designed to maintain relatively uniform desipramine plasma levels explored the contribution of this compound to treatment outcome. This study suggested that this compound might possess antidepressant activity. In this specific context, total drug levels (the sum of desipramine and this compound concentrations) showed a stronger correlation with clinical outcome measures compared to desipramine levels alone. Furthermore, in multiple regression analysis, both desipramine and this compound levels were independently and significantly associated with the observed response nih.gov. Animal studies have also suggested similar pharmacological activity between desipramine and this compound, although the extent of their respective contributions to clinical effect in humans remains unclear medicinesinformation.co.nzmedicinesinformation.co.nz.

Influence on Treatment Response and Non-Response

The concentrations of this compound may play a role in influencing treatment response and contributing to non-response in certain patient populations. In a study focusing on elderly depressed individuals, while desipramine plasma concentration was linked to therapeutic response, the concentration of this compound was not found to have such a relationship nih.gov.

It has been hypothesized that the accumulation of metabolites, including this compound, could potentially contribute to reduced efficacy observed in some older patients, particularly those over 75 years of age .

Role in Therapeutic Drug Monitoring of Tricyclic Antidepressants

Therapeutic drug monitoring (TDM) of tricyclic antidepressants like desipramine is sometimes employed to help guide treatment, largely due to significant inter-individual variability in pharmacokinetics influenced by factors such as genetic polymorphism of CYP2D6 medicinesinformation.co.nzmedicinesinformation.co.nz. TDM can be useful in identifying individuals who are poor or rapid metabolizers to mitigate toxicity or optimize suboptimal dosing medicinesinformation.co.nzmedicinesinformation.co.nz.

However, the routine measurement of this compound plasma concentrations as part of TDM for desipramine therapy is generally not considered to be of significant clinical utility nih.govnih.gov. This is partly due to the inconsistent correlation observed between this compound levels and clinical outcomes in various studies nih.govnih.govpharmgkb.org. While TDM is an established practice for some TCAs, the evidence supporting a clear concentration-effect relationship for many antidepressants, including the role of metabolites like this compound, remains inconsistent frontiersin.orgtandfonline.com.

Contribution to the Adverse Effect Profile of Desipramine Therapy

This compound has been suggested to possess cardiac depressant activity drugbank.comdrugbank.com, which could contribute to the adverse effect profile of desipramine, particularly concerning cardiovascular effects.

Research in elderly patients treated with desipramine has indicated a potential link between this compound concentrations and significant electrocardiogram changes. One study reported that prolonged PR and PRS intervals and a decreased QTc interval were related solely to steady-state concentrations of this compound, even when the plasma levels of the parent drug were within the therapeutic range cambridge.org. This finding suggests that the metabolite may play a role in the cardiac adverse effects observed in this vulnerable population cambridge.org.

Conversely, other studies have not found a correlation between this compound concentrations and the occurrence of subjective side effects or major adverse reactions that led to the discontinuation of treatment nih.govnih.gov. Some common adverse effects of desipramine, such as symptomatic postural hypotension and tremor, have been shown to correlate more closely with desipramine plasma concentrations than with the patient's clinical state medicinesinformation.co.nzmedicinesinformation.co.nz.

Consideration in Special Populations

Pharmacokinetic variations in specific populations can influence the plasma concentrations of both desipramine and its metabolite, this compound, potentially impacting clinical outcomes and the risk of adverse effects.

Pharmacokinetics in the Elderly Population

The pharmacokinetics of desipramine and this compound are altered in the elderly population. In older patients, there is typically an increased ratio of this compound to desipramine in plasma nih.govdrugs.com. This is likely attributable to age-related physiological changes, particularly a decrease in renal elimination nih.govdrugs.com. Studies have shown that plasma levels of this compound tend to increase with age, while its urinary clearance decreases, consistent with the known decline in glomerular filtration rate in the elderly nih.gov.

While some studies suggest that the pharmacokinetics of desipramine in healthy elderly individuals may be similar to those in younger patients, individuals over the age of 75 ("old-old") may exhibit notably different plasma levels for a given dose . Age-related increases in the plasma concentrations of drugs metabolized by CYP2D6, such as desipramine, are more likely due to reduced hepatic blood flow or potential drug interactions inhibiting CYP2D6, rather than changes in the enzyme activity itself . The reduced elimination of polar metabolites like this compound can also contribute to higher concentrations in the elderly .

Despite these pharmacokinetic differences, some sources indicate that existing studies have not demonstrated geriatric-specific issues that would inherently limit the use of desipramine in the elderly. However, older adults are recognized as being more susceptible to adverse effects, and dose adjustments may be necessary, particularly in those with age-related renal impairment unboundmedicine.commayoclinic.org. Therefore, closer monitoring for adverse effects is recommended when titrating desipramine dosage in the elderly medicinesinformation.co.nzmedicinesinformation.co.nz.

Presence and Implications in Human Breast Milk

Research indicates that this compound, a significant metabolite of desipramine, is present in human breast milk following maternal administration of desipramine. Studies investigating the transfer of tricyclic antidepressants and their metabolites into breast milk have specifically identified the presence of this compound nih.govalabamabreastfeeding.orgaap.orgsvelic.se.

One key study measured concentrations of both desipramine and this compound in the milk and plasma of a nursing mother receiving desipramine (300 mg/day), as well as in the serum of her infant nih.gov. This research found similar concentrations of both the parent compound and its metabolite in maternal plasma and breast milk nih.gov. A pharmacokinetic analysis over a 24-hour period demonstrated the expected patterns of rising and falling concentrations of these substances in milk following a single nighttime dose nih.gov.

Despite the presence of this compound in breast milk, the same study reported that neither desipramine nor this compound could be detected in the infant's serum. This was the case even when measurements were taken shortly after the infant's likely peak ingestion time nih.gov.

The transfer of drugs and their metabolites into breast milk is influenced by factors such as lipid solubility, protein binding, and the pH gradient between plasma and milk cambridge.orgcambridge.orgnih.gov. Tricyclic antidepressants, including desipramine and its metabolites like this compound, are generally characterized by high lipid solubility cambridge.orgcambridge.org.

The presence of this compound in breast milk signifies a potential route of exposure for nursing infants aap.org. While the concentrations in milk can be similar to those in maternal plasma nih.gov, the absence of detectable levels in infant serum in some studies suggests that the extent of systemic exposure in the infant may be limited nih.gov. The clinical implications of this presence primarily revolve around the potential for infant exposure, although the actual amount absorbed by the infant can be influenced by factors such as the infant's age, feeding frequency, and metabolic capacity aap.org.

Data from studies examining the presence of desipramine and its metabolite in breast milk are summarized below:

Table 1: Concentrations of Desipramine and this compound in Maternal Plasma and Breast Milk

| Compound | Matrix | Concentration (approximate) | Notes | Source |

| Desipramine | Maternal Plasma | Similar to Milk | Measured during maternal dose of 300 mg/day | nih.gov |

| This compound | Maternal Plasma | Similar to Milk | Measured during maternal dose of 300 mg/day | nih.gov |

| Desipramine | Breast Milk | Similar to Plasma | Measured during maternal dose of 300 mg/day, showed pharmacokinetic profile | nih.gov |

| This compound | Breast Milk | Similar to Plasma | Measured during maternal dose of 300 mg/day, showed pharmacokinetic profile | nih.gov |

Table 2: Infant Serum Levels of Desipramine and this compound

| Compound | Infant Matrix | Detectable? | Notes | Source |

| Desipramine | Infant Serum | Not Detected | Measured shortly after peak ingestion by infant | nih.gov |

| This compound | Infant Serum | Not Detected | Measured shortly after peak ingestion by infant | nih.gov |

The relative infant dose (RID), which estimates the infant's drug intake via milk as a percentage of the maternal weight-adjusted dose, has been calculated for desipramine and its metabolites. One report estimated the infant daily dose of desipramine and this compound combined to be 2.4% of the maternal weight-related dosage svelic.se.

While this compound is present in breast milk, the available data suggest that infant systemic exposure may be low, as indicated by undetectable serum levels in some studies nih.gov. However, the transfer into milk highlights the importance of considering this metabolite when evaluating infant exposure during maternal desipramine therapy.

Drug Drug Interactions Involving 2 Hydroxydesipramine

Potential for 2-Hydroxydesipramine to Influence the Metabolism of Other Drugs

Beyond being a product of metabolism influenced by drug interactions, there is some evidence suggesting that desipramine (B1205290) metabolites, including potentially this compound, may themselves exert inhibitory effects on certain cytochrome P450 enzymes. One source indicates that desipramine metabolite inhibits CYP2A6, 2B6, 2D6, 2E1, and 3A4. wikipedia.org This suggests a potential for this compound to be involved in further drug-drug interactions by influencing the metabolism of other co-administered medications that are substrates for these enzymes. However, the extent and clinical significance of this compound's inhibitory effects on these enzymes warrant further investigation.

Significance in Polypharmacy and Personalized Medicine

The pharmacokinetic profile of desipramine, including its metabolism to this compound, holds significant implications in the contexts of polypharmacy and personalized medicine. Polypharmacy, the concurrent use of multiple medications, is prevalent, particularly in elderly populations, and increases the likelihood of encountering complex and potentially dangerous drug interactions. The metabolism of desipramine by the highly polymorphic CYP2D6 enzyme contributes significantly to inter-individual variability in drug exposure. wikipedia.orgnih.gov

Genetic variations in the CYP2D6 gene can result in different metabolizer phenotypes, ranging from poor metabolizers with significantly reduced enzyme activity to ultrarapid metabolizers with increased activity. wikipedia.orgnih.gov Poor metabolizers may experience higher plasma concentrations of desipramine and potentially this compound, increasing the risk of adverse effects. nih.gov Conversely, ultrarapid metabolizers may have lower concentrations, potentially leading to reduced therapeutic efficacy. wikipedia.org

This inherent variability underscores the importance of personalized medicine approaches. Pharmacogenomic testing, specifically CYP2D6 genotyping, can help identify an individual's metabolizer status, allowing for more informed prescribing decisions. Therapeutic drug monitoring, measuring plasma concentrations of both desipramine and this compound, can also be a valuable tool to assess an individual's metabolic capacity, optimize dosages, and minimize the risk of toxicity or therapeutic failure, especially when co-administering CYP2D6 inhibitors. wikipedia.orgwikipedia.org Understanding the impact of drug interactions on the formation and clearance of this compound is a crucial aspect of managing desipramine therapy effectively in the era of polypharmacy and personalized medicine. The accumulation of this compound, particularly in vulnerable populations like the elderly or in overdose situations, may contribute to toxicity.

Analytical Methodologies for the Quantification of 2 Hydroxydesipramine

Chromatographic Techniques for Separation and Detection

Chromatography provides the essential separation power required to isolate 2-hydroxydesipramine from endogenous compounds and co-administered substances present in biological samples. Different chromatographic approaches, coupled with various detection modes, have been successfully applied.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a widely used technique for the determination of this compound. nih.govnih.govsciencegate.appmedmedchem.com This method offers versatility through the use of different stationary phases and mobile phases to achieve optimal separation. Detection is commonly performed using ultraviolet (UV) or electrochemical detection. nih.govnih.govresearchgate.net

An HPLC method utilizing UV detection at 214 nm has been described for measuring desipramine (B1205290) and this compound in serum. nih.govsciencegate.app This method involved a single-step solvent extraction from alkalinized serum. nih.gov Desipramine, this compound, and an internal standard (amitriptyline) were separated within 6 minutes. nih.gov The standard curve for this compound demonstrated linearity over the range of 1 to 100 micrograms/L. nih.gov Precision studies showed between-run coefficients of variation (CVs) of 3.4% and 3.8% for 20 and 60 micrograms/L controls, respectively. nih.gov

Another HPLC assay for the simultaneous determination of imipramine (B1671792), desipramine, and their 2- and 10-hydroxylated metabolites in human plasma and urine employed reversed-phase HPLC with electrochemical detection. nih.govresearchgate.net The compounds were extracted from plasma or urine at pH 9.6 with diethyl ether and back-extracted into orthophosphoric acid. nih.gov Recoveries for this compound were reported to be as high as 94.3%. nih.gov This method achieved lower limits of quantification of 1.5 ng/ml for the hydroxy-metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique for the analysis of this compound, particularly when high sensitivity and selectivity are required. nih.govmedmedchem.com GC-MS is well-suited for volatile and semi-volatile organic molecules, and coupling with mass spectrometry allows for the identification and quantification of analytes based on their mass-to-charge ratio. thermofisher.com

A GC-MS method using selected ion monitoring (SIM) has been reported for the quantitative mapping of imipramine and desipramine metabolites, including this compound, in plasma samples. nih.gov This approach often involves derivatization of the analytes to enhance their volatility and thermal stability for GC analysis. nih.gov For instance, trifluoroacetyl derivatives have been prepared for GC-MS analysis of hydroxy metabolites. nih.gov Deuterated analogues are commonly used as internal standards in GC-MS methods for improved accuracy. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

LC-MS/MS is widely considered the gold standard for the sensitive and selective quantification of small molecules and their metabolites, including this compound, in complex biological matrices. celerion.comcelerion.comiqvia.combioanalysis-zone.combiotrial.com The combination of LC separation and tandem mass spectrometry provides high specificity and low detection limits. biotrial.com

LC-MS/MS methods for this compound typically involve sample preparation steps such as liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. celerion.com The separated analyte is then introduced into a triple quadrupole mass spectrometer, where it is fragmented, and specific precursor and product ions are monitored (Multiple Reaction Monitoring - MRM) for quantification. celerion.combiotrial.com

A qualified LC-MS/MS method for the simultaneous determination of desipramine and this compound in human plasma has been described. celerion.com This method utilized liquid-liquid extraction and reversed-phase HPLC coupled with ESI-MS/MS in positive ion mode. celerion.com Specific ion transitions (m/z) are monitored for both this compound and the internal standard. celerion.com

Development and Validation of Bioanalytical Methods in Complex Biological Matrices

The accurate and reliable quantification of this compound in biological matrices necessitates rigorous method development and validation according to regulatory guidelines. celerion.combiotrial.com Bioanalytical method validation ensures that the method is suitable for its intended purpose, demonstrating acceptable levels of accuracy, precision, sensitivity, selectivity, linearity, range, recovery, and stability in the relevant matrix. celerion.com

Development involves optimizing sample preparation procedures (e.g., extraction efficiency), chromatographic conditions (e.g., column, mobile phase, flow rate), and detector parameters (e.g., MS settings). biotrial.com Matrix effects, which can influence ionization efficiency in MS-based methods, must be evaluated and addressed during method development and validation. celerion.com

Validation typically includes assessing parameters such as:

Accuracy: Closeness of measured values to the true values.

Precision: Reproducibility of measurements.

Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ).

Selectivity: Ability to differentiate the analyte from other components in the matrix.

Linearity and Range: The concentration range over which the method provides a linear response.

Recovery: Efficiency of the extraction process.

Stability: Stability of the analyte in the matrix under various storage and handling conditions. celerion.com

Studies have demonstrated the successful validation of methods for this compound in matrices like human serum and plasma, showing good linearity, precision, and accuracy over relevant concentration ranges. nih.govcelerion.com

Application of Stable Isotope-Labeled Analogs (e.g., this compound-d6) as Internal Standards

The use of stable isotope-labeled analogs, such as this compound-d6 or this compound-d3, as internal standards is a common practice in quantitative bioanalysis, particularly with GC-MS and LC-MS/MS methods. nih.govveeprho.comclearsynth.commedchemexpress.commedchemexpress.com Stable isotope-labeled internal standards are chemically identical to the analyte but contain heavier isotopes (e.g., deuterium), resulting in a different mass. medchemexpress.com

Adding a known amount of the stable isotope-labeled internal standard to the biological sample before sample preparation helps to compensate for potential variations during extraction, matrix effects, and chromatographic variability. nih.govveeprho.com Since the labeled standard behaves very similarly to the analyte throughout the analytical process, the ratio of the analyte signal to the internal standard signal provides a more accurate and reproducible quantification, even with variations in sample processing or instrument performance. veeprho.com

For example, this compound-d6 is described as a deuterium-labeled analog commonly utilized as an internal standard in analytical and pharmacokinetic research involving desipramine and its metabolites. veeprho.commedchemexpress.com Its use improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification in biological samples. veeprho.com Similarly, 2-Hydroxy Desipramine-d3 is also used as a labeled internal standard for quantification by GC- or LC-mass spectrometry. clearsynth.commedchemexpress.com

Alternative Analytical Approaches (e.g., Immunoassays)

While chromatographic methods, particularly LC-MS/MS, are predominant for the precise quantification of this compound, alternative analytical approaches such as immunoassays have also been explored, particularly for screening purposes. medmedchem.commedmedchem.comrandoxtoxicology.com

Immunoassays utilize the specific binding of antibodies to the analyte for detection and quantification. medmedchem.comrandoxtoxicology.com These methods can offer advantages in terms of throughput and simplicity compared to chromatography, making them suitable for high-volume screening of samples. randoxtoxicology.com Various types of immunoassay tests, including enzyme immunoassays, can be used to determine desipramine levels, which may show cross-reactivity with metabolites like this compound. medmedchem.commedmedchem.com

However, immunoassays may sometimes suffer from lower specificity compared to chromatographic methods, potentially leading to cross-reactivity with structurally similar compounds or metabolites. veedalifesciences.com This can impact the accuracy of quantification, especially in complex biological matrices. Despite this limitation, immunoassays can serve as valuable initial screening tools, with positive results often confirmed by more specific methods like GC-MS or LC-MS/MS. randoxtoxicology.com

Preclinical and Mechanistic Investigations of 2 Hydroxydesipramine

In Vitro Studies Using Recombinant Enzymes, Microsomes, and Cell Lines

In vitro studies employing recombinant enzymes, liver microsomes, and various cell lines are fundamental in elucidating the metabolic pathways and enzyme kinetics involved in the formation and further transformation of 2-hydroxydesipramine. These models provide controlled environments to investigate specific enzymatic activities and metabolic routes.

Human liver microsomes, containing a high concentration of key drug-metabolizing enzymes like CYPs and UDP-glucuronosyltransferases (UGTs), are widely used to evaluate the in vitro metabolism of drug candidates and their metabolites. bioivt.commdpi.com Studies using liver microsomes have confirmed that desipramine (B1205290) is extensively metabolized in the liver, primarily by CYP2D6, to form this compound. ontosight.aidrugbank.com CYP1A2 also plays a minor role in this hydroxylation. drugbank.com

Recombinant enzymes, which are test systems with high levels of specific enzymatic activity, are particularly useful for reaction phenotyping and enzyme inhibition studies. bioivt.com These studies can pinpoint the specific CYP isoforms responsible for the 2-hydroxylation of desipramine. Research has shown that CYP2D6 is the major enzyme catalyzing the formation of this compound. ontosight.aidrugbank.com Inhibition studies using recombinant enzymes or liver microsomes with selective inhibitors can further confirm the contribution of specific enzymes. For instance, studies have demonstrated that potent CYP2D6 inhibitors like quinidine (B1679956) can significantly decrease the formation of this compound from desipramine incubations. researchgate.net

Cell lines, while sometimes presenting challenges with maintaining high levels of drug-metabolizing enzymes compared to primary hepatocytes, are also utilized in drug metabolism screening. nih.gov Strategies like using genetically modified cell lines with enhanced metabolism enzymes or hepatoma cell lines like HepaRG, which show similarity to fresh hepatocytes in terms of enzyme expression, are employed. mdpi.com These models can be used to study the cellular uptake, metabolism, and efflux of compounds and their metabolites, including this compound.

Further metabolism of this compound can occur, notably through glucuronidation, a Phase II metabolic pathway that increases water solubility and facilitates excretion. drugbank.comontosight.ai This process involves the conjugation of this compound with glucuronic acid, mediated by UGT enzymes, which are present in liver microsomes and other cellular fractions. bioivt.comalmacgroup.com

Data from in vitro studies can provide valuable insights into the metabolic fate of this compound. While specific kinetic data (e.g., Km and Vmax values for this compound formation or further metabolism) for this compound itself might require detailed experimental protocols not fully captured in the provided snippets, the information confirms the primary enzymatic pathways involved. The substantial production of this compound relative to the parent drug in some studies highlights its importance as a metabolite. nih.gov

Computational Modeling and Molecular Docking for Site of Metabolism Prediction

Computational modeling and molecular docking techniques are increasingly used in preclinical investigations to predict the site of metabolism (SOM) of drug candidates and their metabolites, including this compound. These in silico methods complement in vitro and in vivo studies by providing insights into the potential metabolic transformations based on the molecule's structure and its interaction with metabolizing enzymes, particularly cytochrome P450 enzymes. nih.govresearchgate.net

Predicting the SOM is a crucial step in understanding the metabolic fate of a compound. Computational approaches can be broadly classified into ligand-based, structure-based, and hybrid methods. nih.gov Molecular docking, a structure-based method, involves simulating the binding of a ligand (in this case, this compound or its precursor desipramine) to the active site of a metabolizing enzyme, such as CYP2D6, using the enzyme's 3D structure or homology model. researchgate.netmoldiscovery.com By evaluating the binding poses and interaction energies, these methods can predict which atoms in the molecule are most likely to be exposed to the enzyme's reactive center (the heme iron in CYPs) and thus undergo metabolism. researchgate.netmoldiscovery.com

For desipramine, the precursor to this compound, molecular docking simulations have been used to predict its SOM by CYP2D6. Studies have shown that the carbon at the 2-position of the saturated dibenzazepine (B1670418) ring of desipramine is predicted to face the heme of CYP2D6, which aligns with the experimental observation of this compound formation. researchgate.net This demonstrates the utility of molecular docking in correctly identifying the site of hydroxylation.

Computational tools and software, such as MetaSite, utilize algorithms that combine structural information of the enzyme and ligand with reactivity predictions to determine the probability of a specific atom being a SOM. researchgate.netmoldiscovery.com These tools can predict Phase I and Phase II SOMs and even potential metabolic pathways. moldiscovery.comunivie.ac.at While specific computational modeling studies focusing solely on predicting the metabolism sites of this compound itself are not detailed in the provided snippets, the application of these methods to desipramine provides a strong indication of their relevance in understanding the metabolic fate of related compounds. Predicting the SOMs of this compound could involve identifying potential sites for further hydroxylation or glucuronidation based on its chemical structure and likely interactions with relevant enzymes like other CYPs or UGTs.

The integration of computational predictions with experimental data from in vitro studies, such as those using microsomes or recombinant enzymes, can enhance the accuracy of metabolism prediction and provide a more comprehensive picture of a compound's biotransformation. researchgate.net

Animal Model Studies on Pharmacological Effects and Metabolic Fate

Animal models play a vital role in preclinical investigations to assess the pharmacological effects and metabolic fate of compounds like this compound in a more complex biological system. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) and can help correlate metabolite exposure with observed effects. labcorp.comeuropa.eu

While desipramine's pharmacological effects as a norepinephrine (B1679862) reuptake inhibitor are well-established, the pharmacological activity of its metabolite, this compound, is also of interest. drugbank.comnih.gov Some research suggests that this compound may retain some amine reuptake inhibition activity and potentially possess cardiac depressant activity. drugbank.com Animal studies are essential for evaluating these potential effects in vivo.

Studies in animal models, such as mice and rats, have been used to investigate the pharmacokinetics and metabolism of desipramine, which inherently involves the formation and disposition of this compound. drugbank.comnih.gov These studies can determine the plasma concentrations of both the parent drug and its metabolites over time, providing data on the extent and rate of this compound formation and elimination. nih.govnih.gov For example, studies in healthy volunteers (though not strictly an animal model, they illustrate the metabolic fate) showed the early appearance and high peak concentrations of this compound after desipramine administration, indicating significant pre-systemic elimination via this metabolite. nih.gov The substantial production of this compound, as reflected by its area under the concentration-time curve (AUC) being a significant percentage of that of desipramine, suggests that it can accumulate upon repeat dosing. nih.gov

Animal studies are also used to investigate the metabolic fate beyond the initial hydroxylation. Following its formation, this compound undergoes further metabolism, primarily glucuronidation, before excretion. drugbank.comontosight.ai Animal models can help trace the excretion pathways of this compound and its conjugates in urine and feces. drugbank.comlabcorp.com

Furthermore, animal models allow for the investigation of potential pharmacological effects attributable to this compound. While the primary antidepressant effects are linked to desipramine's inhibition of norepinephrine reuptake, the contribution of this compound's potential activity needs to be considered. drugbank.comnih.gov Studies in mice have examined the behavioral effects of desipramine, and the presence of this compound as a major metabolite in these models is relevant to interpreting the observed pharmacological outcomes. nih.gov

Toxicokinetic studies in animals are designed to describe the ADME of a chemical and its metabolites, which is crucial for relating concentrations to observed effects. labcorp.com These studies establish the main circulating compounds and provide information on potential tissue accumulation and biotransformation. labcorp.com While species differences in metabolism exist, animal models provide valuable preclinical data to inform the understanding of this compound's behavior in a biological system. almacgroup.comlabcorp.com

Here is a summary of key findings related to this compound from the search results:

| Aspect | Finding | Source(s) |

| Formation Enzyme | Primarily CYP2D6; minor contribution from CYP1A2. ontosight.aidrugbank.com | ontosight.aidrugbank.com |

| Further Metabolism | Undergoes glucuronidation. drugbank.comontosight.ai | drugbank.comontosight.ai |

| Activity | Thought to retain some amine reuptake inhibition and may possess cardiac depressant activity. drugbank.com | drugbank.com |

| Pharmacokinetics | Early appearance and high peak concentrations relative to desipramine; substantial production. nih.gov | nih.gov |

| Accumulation | Substantial production suggests potential accumulation upon multiple dosing. nih.gov | nih.gov |

| SOM Prediction | Computational methods predict the 2-position of desipramine as a site of metabolism by CYP2D6. researchgate.net | researchgate.net |

| Animal Studies | Present as a major metabolite in animal models used to study desipramine effects. nih.gov | nih.gov |

Stereochemistry and Enantiomeric Considerations of 2 Hydroxydesipramine

Chirality of the 2-Hydroxydesipramine Molecule

Chirality is a geometric property of a molecule that is not superimposable on its mirror image, much like a left hand is not superimposable on its right hand nih.govbiomedgrid.com. Molecules possessing a chiral center can exist as enantiomers, which are a pair of stereoisomers that are non-superimposable mirror images of each other nih.govbiomedgrid.com.

Stereoselective Formation and Metabolism Pathways

The formation of this compound from desipramine (B1205290) is primarily catalyzed by cytochrome P450 enzymes, notably CYP2D6, with a minor contribution from CYP1A2 drugbank.commims.commdpi.com. This hydroxylation pathway is known to be under genetic control, with significant interindividual variability in CYP2D6 activity influencing the rate of this compound formation researchgate.netdrugbank.commims.commdpi.commedworksmedia.com.

The metabolism of desipramine to this compound can be stereoselective. Studies involving the inhibition of desipramine 2-hydroxylation have provided evidence for this stereoselectivity. For instance, research investigating the effect of quinidine (B1679956) and its diastereoisomer quinine (B1679958) on desipramine metabolism demonstrated a stereoselective inhibition of desipramine 2-hydroxylation nih.govresearchgate.net. Quinidine, a potent inhibitor of CYP2D6, significantly decreased the urinary excretion of this compound, transforming rapid hydroxylators into slow hydroxylators nih.govresearchgate.net. Quinine also showed an inhibitory effect, although less potent than quinidine nih.govresearchgate.net. This differential inhibition by stereoisomers like quinidine and quinine suggests that the enzyme responsible for the 2-hydroxylation of desipramine interacts with the substrate (desipramine) and inhibitors in a stereoselective manner, leading to the preferential formation or metabolism of one this compound enantiomer over the other. nih.govresearchgate.net.

The following table summarizes the observed decrease in this compound (2-OH-DMI) excretion after treatment with quinidine or quinine:

| Inhibitor | Dose (mg/day) | Duration (days) | Decrease in 2-OH-DMI Excretion (Rapid Hydroxylators) | Decrease in 2-OH-DMI Excretion (Slow Hydroxylators) |

| Quinidine | 800 | 2 | 96% nih.govresearchgate.net | 68% nih.govresearchgate.net |

| Quinine | 750 | 2 | 54% nih.govresearchgate.net | No significant change nih.govresearchgate.net |

This data highlights the stereoselective nature of the enzyme system involved in this compound formation and its susceptibility to stereoselective inhibition.

Beyond its formation, this compound itself can undergo further metabolism, such as glucuronidation drugbank.commdpi.com. This conjugation process can also be stereoselective, as observed with other hydroxylated tricyclic metabolites like E-10-hydroxynortriptyline, where only the (+)-enantiomer was glucuronidated in human liver microsomes nih.gov. This compound has also been shown to inhibit the glucuronidation of (+)-E-10-hydroxynortriptyline in human liver microsomes, suggesting its involvement in or interaction with these metabolic pathways nih.gov.

Differential Biological Activities and Pharmacokinetic Profiles of Enantiomers

Given that this compound exists as enantiomers, it is expected that these stereoisomers may exhibit differential biological activities and pharmacokinetic profiles. In biological systems, which are inherently chiral, the interaction of chiral molecules with chiral proteins (such as enzymes, receptors, and transporters) can be highly selective nih.govbiomedgrid.commdpi.com. This stereoselectivity can lead to differences in how each enantiomer is absorbed, distributed, metabolized, and excreted, as well as differences in their potency and efficacy at target sites nih.govbiomedgrid.commdpi.comfda.gov.

While specific detailed data comparing the biological activities and pharmacokinetic profiles of the individual this compound enantiomers were not extensively provided in the search results, the general principles of stereochemistry in drug action dictate that such differences are probable nih.govbiomedgrid.commdpi.com. This compound is considered an active metabolite of desipramine and is thought to retain some amine reuptake inhibition and may possess cardiac depressant activity drugbank.com. It is plausible that the two enantiomers of this compound contribute differently to these effects. One enantiomer might be more potent in inhibiting neurotransmitter reuptake, while the other might be primarily responsible for potential cardiac effects, or they could have differing affinities for the same targets.

Pharmacokinetic differences between enantiomers can manifest in various ways, including different rates of metabolism, protein binding, and clearance nih.govfda.gov. The stereoselective metabolism discussed in Section 9.2 already points to differential processing of the enantiomers during their formation. Further metabolic steps, such as glucuronidation, could also be stereoselective, leading to different elimination rates for each enantiomer nih.gov. These pharmacokinetic differences can result in varying plasma concentrations and tissue distribution of the individual enantiomers over time, which in turn can influence their pharmacological effects nih.govfda.gov.

Implications for Drug Development and Clinical Research

The stereochemistry of this compound has significant implications for drug development and clinical research related to desipramine and potentially other tricyclic antidepressants. Regulatory bodies like the FDA and Health Canada have emphasized the importance of understanding the stereochemistry of chiral drugs and their metabolites during the drug development process fda.govnih.govcanada.ca.

Key implications include:

Assessment of Differential Activity and Toxicity: Given the potential for differential biological activities, it is important to evaluate the pharmacological and toxicological profiles of the individual this compound enantiomers fda.govnih.gov. One enantiomer might be primarily responsible for therapeutic effects, while the other could contribute more to adverse effects biomedgrid.comsigmaaldrich.comfda.gov.

Impact on Drug Interactions: The stereoselective metabolism of desipramine to this compound and the potential for stereoselective further metabolism or interactions of this compound itself can influence drug-drug interactions nih.govresearchgate.netnih.gov. Co-administration of drugs that inhibit or induce specific CYP enzymes or other metabolic pathways in a stereoselective manner could alter the balance of this compound enantiomers, potentially leading to altered efficacy or increased risk of adverse effects.

Genotyping and Phenotyping: Due to the significant role of CYP2D6 in the formation of this compound, genetic polymorphisms in CYP2D6 can lead to substantial interindividual variability in exposure to desipramine and its hydroxylated metabolite researchgate.netdrugbank.commims.commdpi.commedworksmedia.com. Understanding a patient's CYP2D6 status can help predict their metabolic profile and potentially inform personalized therapy, although this is more directly related to the parent drug's metabolism to the metabolite than the enantiomers of the metabolite itself. However, if CYP2D6 activity is stereoselective, the genotype could indirectly influence the enantiomeric ratio of this compound.

Development of Single-Enantiomer Drugs: While desipramine is administered as a racemic mixture, the understanding of the differential activities of its metabolites' enantiomers could theoretically inform the development of novel, stereoselective compounds with improved efficacy and safety profiles nih.govmdpi.com.

Q & A

Q. How should researchers report conflicting OHDMI-DMI concentration-response relationships in publications?

- Methodological Answer : Transparently disclose cohort demographics (age, CYP2D6 status) and analytical limitations (e.g., total vs. free metabolite levels). Use forest plots to visualize subgroup heterogeneity. Follow STROBE or CONSORT guidelines for observational/clinical trials to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.